molecular formula C21H21ClN4O3 B7053430 N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B7053430
M. Wt: 412.9 g/mol
InChI Key: NJQGWDKCDYAUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chloro-substituted phenyl group, and a dimethoxy-substituted isoquinoline moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-28-19-10-14-6-9-25(13-15(14)11-20(19)29-2)21(27)24-16-4-5-18(17(22)12-16)26-8-3-7-23-26/h3-5,7-8,10-12H,6,9,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGWDKCDYAUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC(=C(C=C3)N4C=CC=N4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated pyrazole is then coupled with a dimethoxy-substituted isoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro groups if present, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • N-(3-chloro-4-pyrazol-1-ylphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination allows for unique interactions with biological targets and chemical reactivity that may not be observed in similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.